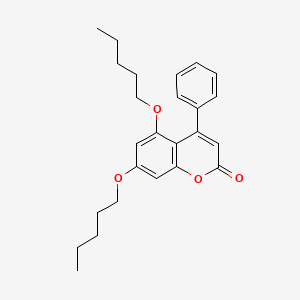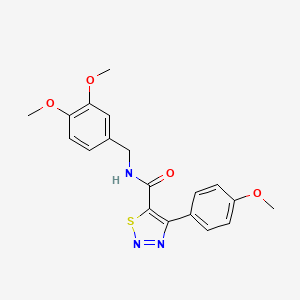
N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of hydrazine derivatives with carbon disulfide or thiocarbonyl compounds.
Substitution Reactions: The introduction of the 3,4-dimethoxybenzyl and 4-methoxyphenyl groups is achieved through substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and under controlled temperatures to ensure high yields and purity.
Amidation: The final step involves the formation of the carboxamide group. This is usually achieved by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and waste management practices.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream effects.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique compared to other thiadiazole derivatives due to its specific substituents and functional groups. Similar compounds include:
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the 3,4-dimethoxybenzyl group.
N-(3,4-Dimethoxybenzyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the 4-methoxyphenyl group.
N-(3,4-Dimethoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group on the phenyl ring.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-7-5-13(6-8-14)17-18(27-22-21-17)19(23)20-11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
IYVYGOPFVVOVGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide](/img/structure/B11013805.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-methionine](/img/structure/B11013818.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B11013825.png)
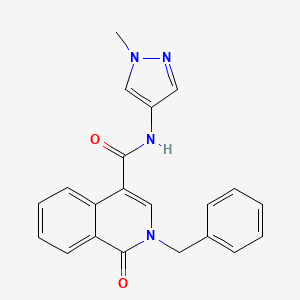
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11013850.png)
![N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11013859.png)
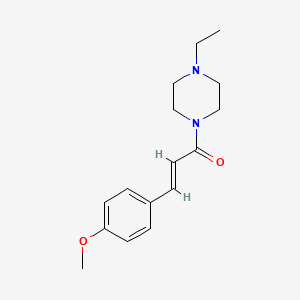
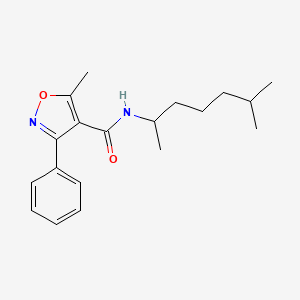
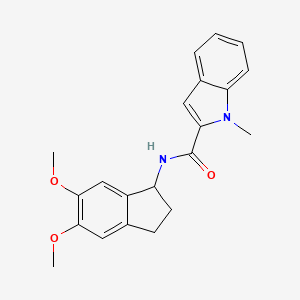
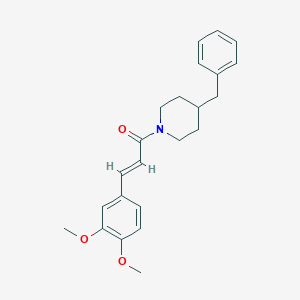
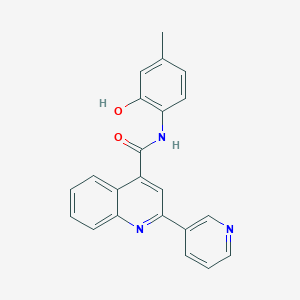
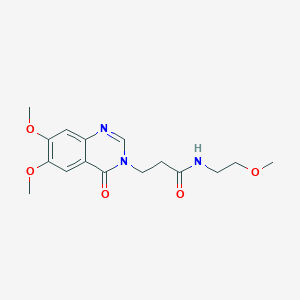
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11013911.png)
